molecular formula C16H16ClN5OS B2899898 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide CAS No. 893922-63-9

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide

Cat. No.: B2899898
CAS No.: 893922-63-9
M. Wt: 361.85
InChI Key: WVKGVRSXIQRXDC-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a scaffold widely explored in medicinal chemistry due to its structural similarity to purines and its ability to modulate kinase activity . The compound is distinguished by a 3-chlorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring and a sulfanyl-linked N-propylacetamide moiety at position 2.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS/c1-2-6-18-14(23)9-24-16-13-8-21-22(15(13)19-10-20-16)12-5-3-4-11(17)7-12/h3-5,7-8,10H,2,6,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKGVRSXIQRXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide typically involves multi-step reactions. One common method includes the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with cyanamide to form the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The molecular targets include the active site of CDK2, where the compound forms hydrogen bonds and other interactions to block its activity .

Comparison with Similar Compounds

Key Observations:

Halogen Substitution : The 3-chlorophenyl group in the target compound may offer better steric and electronic compatibility with hydrophobic kinase pockets compared to 4-chlorophenyl (e.g., 25 ) or dichlorophenyl (e.g., 26 ) derivatives .

Sulfanyl vs.

N-Alkylacetamide Chains : The N-propylacetamide substituent in the target compound balances lipophilicity and metabolic stability better than shorter chains (e.g., ethyl in ) or bulky groups (e.g., chloroethyl in ) .

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The primary mechanisms through which this compound exhibits biological activity include:

  • Inhibition of Kinases : It has been shown to inhibit serine-threonine kinases such as p70S6K and Akt, which are crucial in cell growth and proliferation pathways. This inhibition can lead to decreased tumor cell viability and proliferation.
  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Antitumor Efficacy

Recent studies have assessed the cytotoxicity of this compound against several cancer cell lines. The following table summarizes key findings related to its antitumor efficacy:

Cell Line IC50 (µM) Mechanism
A54926Induction of apoptosis
HCT11619.56EGFR inhibition
NCI-H4600.30Inhibition of VEGF-induced proliferation

These results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and receptor inhibition.

Kinase Inhibition

The compound also exhibits potent inhibitory activity against various kinases. Notable findings include:

  • EGFR Inhibition : The compound has shown IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M), indicating its potential for use in treating resistant forms of cancer .
  • Aurora-A Kinase : Inhibitory activity was noted with an IC50 value of 0.067 µM, suggesting that it may be effective in targeting cell cycle regulation pathways .

Case Studies

Several studies have explored the effectiveness of this compound in preclinical settings:

  • Study on A549 Cell Line : Xia et al. demonstrated that treatment with the compound resulted in significant apoptosis in A549 cells, with an observed IC50 value of 26 µM. The study highlighted the compound's ability to induce cell death through mitochondrial pathways .
  • EGFR Targeting Study : In a study conducted by Zheng et al., the compound was tested against both wild-type and mutant EGFR expressing cell lines. Results showed that it effectively inhibited cell proliferation at low concentrations, confirming its potential as a targeted therapy for lung cancer .
  • Kinase Profiling : Li et al. conducted a comprehensive kinase profiling study where the compound was screened against twelve kinases, showing significant interactions with CDK5 and GSK-3β, further validating its role as a kinase inhibitor .

Q & A

Q. Table 1: Representative Characterization Data

TechniqueKey Peaks/FeaturesPurpose
¹H NMR (400 MHz)δ 8.2–8.5 ppm (pyrimidine H), δ 3.1–3.4 ppm (propyl CH₂), δ 7.3–7.6 ppm (aryl H)Substituent position and purity
HRMS[M+H]⁺ calc. 445.12; found 445.11Molecular formula confirmation

Advanced: How do structural modifications (e.g., sulfanyl vs. oxy groups) impact biological activity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Sulfanyl Group : Enhances electron-withdrawing effects, improving binding to ATP-binding pockets (e.g., kinase inhibition). Compare IC₅₀ values in enzymatic assays with oxy analogs .
  • 3-Chlorophenyl vs. Fluorophenyl : Chlorine increases hydrophobicity and π-stacking in hydrophobic pockets, while fluorine enhances metabolic stability. SAR studies require crystallography (e.g., PDB ID 6AY) and docking simulations .
  • Propylacetamide Chain : Optimizes solubility and bioavailability. Replace with methyl/ethyl groups to assess steric effects on target engagement .

Q. Methodological Approach :

  • Synthesize analogs with systematic substitutions.
  • Use X-ray crystallography (e.g., ) to resolve binding modes.
  • Validate via kinase inhibition assays (e.g., ADP-Glo™) and pharmacokinetic profiling .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

  • Multinuclear NMR : Assigns all protons and carbons, distinguishing between regioisomers (e.g., 3- vs. 4-chlorophenyl) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C=O···H-N interactions in the pyrimidine core) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Source of Variability :
    • Impurity profiles (e.g., unreacted intermediates).
    • Assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution Strategies :
    • Reproduce synthesis with strict QC (HPLC purity >98%).
    • Validate biological activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
    • Perform meta-analysis of published IC₅₀ values to identify outliers .

Q. Table 2: Example Data Discrepancy Analysis

StudyIC₅₀ (nM)Assay TypePurity (%)
A12 ± 2Biochemical95
B45 ± 8Cell-based88
C15 ± 3SPR99

Advanced: What experimental design principles apply to optimizing reaction yields for this compound?

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMSO vs. acetonitrile), and catalyst (K₂CO₃ vs. NaH) to identify optimal conditions .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sulfanyl intermediates .
  • Workflow :
    • Screen reaction parameters in parallel.
    • Analyze by TLC/HPLC for real-time monitoring.
    • Scale-up using flow chemistry for reproducibility .

Basic: How is the compound’s stability assessed under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours .
  • Light/Temperature Sensitivity : Store at -20°C (vs. 25°C) and assess decomposition by NMR .
  • Plasma Stability : Incubate with human plasma (37°C, 1–4 hours); quantify parent compound via LC-MS/MS .

Advanced: What computational methods support target identification for this compound?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 6AY) to predict binding to kinases .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfanyl group, chlorophenyl) for activity .

Advanced: How do researchers validate off-target effects in preclinical studies?

  • Kinome-Wide Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
  • Toxicogenomics : RNA-seq to identify pathways affected by off-target binding .

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